molecular formula C25H18FN3OS2 B2465777 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide CAS No. 338750-02-0

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide

Cat. No.: B2465777
CAS No.: 338750-02-0
M. Wt: 459.56
InChI Key: BNLDASDXBQFPPD-UHFFFAOYSA-N
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Description

5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 4-fluorobenzyl sulfide is a useful research compound. Its molecular formula is C25H18FN3OS2 and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

One study discusses the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid. These derivatives, including a similar structure to the compound , were found effective in forming protective layers on mild steel, thus preventing corrosion. This was substantiated through various methods including electrochemical, SEM, and computational methods (Ammal et al., 2018).

Anticancer Activity

Another study highlights the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have a core structure resembling the compound . These were found to have moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

A study involving benzimidazole derivatives containing oxadiazole rings, similar to the compound of interest, showed significant antimicrobial and antioxidant activities. These compounds were effective against both Gram-positive and Gram-negative bacteria and exhibited good ABTS and DPPH scavenging activity (Menteşe et al., 2015).

Antidiabetic Potential

A study focusing on the synthesis of S-substituted acetamides derivatives of a similar compound showed significant potential in inhibiting the α-glucosidase enzyme, indicating a promising direction for anti-diabetic drug development (Abbasi et al., 2020).

Inhibition of Xanthine Oxidase

Derivatives of 1,3,4-oxadiazole, including those structurally related to the compound , were studied for their xanthine oxidase inhibitory activity, which is significant for treating conditions like gout or hyperuricemia (Qi et al., 2015).

Properties

IUPAC Name

2-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3OS2/c26-20-13-11-17(12-14-20)16-31-25-29-28-22(30-25)15-21-23(18-7-3-1-4-8-18)27-24(32-21)19-9-5-2-6-10-19/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLDASDXBQFPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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